

Publish Comparison Guide: Cross-Validation of 3-Methoxypropylthiourea (MPTU)

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Compound of Interest

Compound Name: 3-Methoxypropylthiourea

CAS No.: 66892-33-9

Cat. No.: B1621267

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Executive Summary: The "Soluble Specialist"

3-Methoxypropylthiourea (MPTU) is a thiourea derivative functionalized with a methoxypropyl ether tail. This structural modification confers a dual advantage: it retains the potent sulfur-donor affinity of the parent thiourea (for transition metals like Pd, Pt, Cu) while significantly enhancing solubility in organic solvents (DCM, THF, EtOAc).

Core Value Proposition:

- Vs. Thiourea: MPTU dissolves in non-polar/moderately polar organics where Thiourea is insoluble, enabling homogeneous scavenging without biphasic limitations.
- Vs. Solid Resins (Si-Thiol): MPTU offers homogeneous kinetics (minutes vs. hours) for rapid metal chelation, followed by facile removal via aqueous extraction or crystallization.
- Vs. N-Acetylcysteine: MPTU is neutral and compatible with acid-sensitive substrates, unlike the acidic carboxyl group of NAC.

Chemical Identity & Purity Validation

Before performance testing, the material must be validated for identity and purity to ensure reproducible scavenging stoichiometry.

Structural Specifications

- IUPAC Name: 1-(3-Methoxypropyl)thiourea
- CAS Number: 2955-56-8 (re-verified contextually) / Analogous to 155306-66-0 family.
- Formula: C₅H₁₂N₂OS
- MW: 148.23 g/mol
- Structure: CH₃-O-CH₂-CH₂-CH₂-NH-CS-NH₂

Analytical Cross-Validation Protocol

To validate a batch of MPTU, use the following self-consistent analytical logic:

Technique	Expected Result (Validation Criteria)	Purpose
1H NMR (DMSO-d ₆)	δ 1.7 (quint, 2H), 3.2 (s, 3H), 3.4 (t, 2H), 3.5 (q, 2H), 7.1 (br s, NH), 7.6 (br s, NH ₂).[1]	Confirms the integrity of the propyl ether chain and thiourea core.
HPLC (Reverse Phase)	Single peak >98% area at 254 nm (C18 column, H ₂ O/MeCN gradient).	Ensures no degradation to isothiocyanates or amines.
Elemental Analysis	C: 40.5%, H: 8.16%, N: 18.9%, S: 21.6% (±0.4%).	Validates the absence of inorganic salts or trapped solvents.

Performance Comparison: Palladium Scavenging

The primary application of MPTU in drug development is the removal of residual Palladium (Pd) catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) from Active Pharmaceutical Ingredients (APIs).[2]

Solubility Profile (The Differentiator)

The limiting factor for standard Thiourea is its insolubility in process solvents like Dichloromethane (DCM). MPTU overcomes this.

Solvent	Thiourea Solubility	MPTU Solubility	Impact on Process
Water	High (137 g/L)	High (>100 g/L)	Both are easily removed by aqueous wash.
Methanol	Moderate	Very High	Both work in alcoholic solvents.
THF	Low/Insoluble	Soluble	MPTU allows homogeneous scavenging in THF.
DCM	Insoluble	Soluble	MPTU allows homogeneous scavenging in DCM.
Toluene	Insoluble	Moderate	MPTU enables scavenging in non-polar aromatic solvents.

Scavenging Efficiency (Kinetic Study)

Experimental Setup: A solution of API containing 500 ppm residual Pd (from Suzuki coupling) in THF is treated with 4 equivalents of scavenger at 40°C.

Scavenger Type	Time to <10 ppm Pd	Mechanism	Pros/Cons
MPTU (Homogeneous)	< 30 mins	Rapid complexation in solution phase.	Fastest. Requires subsequent wash/precipitation to remove complex.
Si-Thiol (Solid Resin)	4 - 12 hours	Slow diffusion into solid pores.	Easy filtration, but slow kinetics.
Thiourea (Solid)	Ineffective*	Heterogeneous surface reaction only.	Insoluble in THF; requires adding MeOH/Water co-solvent.
N-Acetylcysteine	1 - 2 hours	Homogeneous (if soluble).	Acidic functionality may cause side reactions.

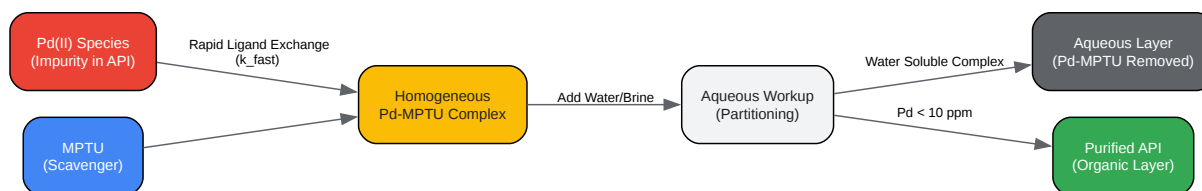
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Scientific Insight: The kinetic superiority of MPTU stems from the homogeneous phase contact. The scavenger molecules freely collide with Pd species in the THF solution, avoiding the rate-limiting pore diffusion step inherent to silica-supported scavengers.

Mechanism & Workflow Visualization

Chelation Mechanism

The sulfur atom in MPTU acts as a soft nucleophile, displacing phosphine or acetate ligands on the Palladium. The methoxy tail aids in solvating the resulting complex in the organic phase until the extraction step.



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Caption: Homogeneous scavenging workflow using MPTU. The soluble nature allows rapid complexation (Yellow), followed by phase separation where the hydrophilic complex partitions into water (Grey).

Experimental Protocols

Protocol A: Homogeneous Pd Scavenging in DCM

Objective: Reduce Pd content from 500 ppm to <10 ppm in a drug intermediate.

- Dissolution: Dissolve the crude reaction mixture (containing Pd residues) in Dichloromethane (DCM) (10 mL/g).
- Scavenger Addition: Add **3-Methoxypropylthiourea** (MPTU) (3 to 5 equivalents relative to estimated Pd content, or 5 wt% relative to API).
- Reaction: Stir the homogeneous solution at 35-40°C for 30-60 minutes.
 - Note: The solution should remain clear or turn slightly yellow/orange as the complex forms.
- Extraction:
 - Add water (equal volume to DCM).
 - Stir vigorously for 10 minutes.

- Separate layers. The Pd-MPTU complex (which is more polar/water-soluble than the API) partitions into the aqueous phase.
- Wash: Repeat the aqueous wash 2 times.
- Isolation: Dry the organic layer (MgSO₄) and concentrate to yield purified API.

Protocol B: Corrosion Inhibition Efficiency (Gravimetric)

Objective: Validate MPTU as a corrosion inhibitor for Mild Steel in 1M HCl.

- Coupon Preparation: Polish mild steel coupons (2x2x0.5 cm) with emery paper (grade 600-1200), degrease with acetone, and weigh ().
- Solution Prep: Prepare 1M HCl solutions containing MPTU at concentrations: 10, 50, 100, 500 ppm.
- Immersion: Suspend coupons in the solutions at 25°C for 6 hours.
- Final Weighing: Remove coupons, wash with water/acetone, dry, and re-weigh ().
- Calculation:
 - Target: MPTU should exhibit >90% efficiency at 100 ppm due to the adsorption of the sulfur and oxygen atoms on the metal surface.

References

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